molecular formula C12H10ClN3 B14745823 N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine CAS No. 2746-61-4

N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine

Cat. No.: B14745823
CAS No.: 2746-61-4
M. Wt: 231.68 g/mol
InChI Key: MTSLOVHWFGDYMT-DHDCSXOGSA-N
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Description

N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are conducted in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.

Comparison with Similar Compounds

N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine can be compared with other Schiff bases and related compounds:

    Similar Compounds: N-[(Z)-(4-chlorophenyl)methylideneamino]pyridin-2-amine, N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyridin-2-amine.

    Uniqueness: The presence of the 2-chlorophenyl group and the pyridin-2-amine moiety imparts unique chemical and biological properties to the compound, making it distinct from other Schiff bases. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

2746-61-4

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C12H10ClN3/c13-11-6-2-1-5-10(11)9-15-16-12-7-3-4-8-14-12/h1-9H,(H,14,16)/b15-9-

InChI Key

MTSLOVHWFGDYMT-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)Cl

Origin of Product

United States

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